2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234425
InChI: InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18234425

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3
Standard InChI Key LFQVYMPJTSJFIA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)C(CN)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, with a 2-aminoethanol moiety attached at the 4-position (Figure 1). The pyrazole core adopts a planar conformation, while the ethanolamine side chain introduces stereochemical complexity, yielding two enantiomers: (1R)- and (1S)-configurations.

Molecular Formula: C₈H₁₅N₃O
Molecular Weight: 169.22 g/mol (calculated via high-resolution mass spectrometry analogs ).

Table 1: Structural comparison with related pyrazole derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Amino-1-(1,3-dimethylpyrazol-4-yl)ethan-1-one C₇H₁₁N₃O153.18Ketone, amino
2-Amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethan-1-olC₉H₁₇N₃O183.25Hydroxyl, amino, ethyl
Target compoundC₈H₁₅N₃O169.22Hydroxyl, amino, methyl

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous pyrazole-alcohol hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR):

  • ¹H NMR: Pyrazole protons resonate at δ 6.2–7.8 ppm, while the ethanolamine side chain shows signals for -CH(OH)- at δ 3.5–4.2 and -NH₂ at δ 1.8–2.5.

  • ¹³C NMR: The pyrazole carbons appear at 105–155 ppm, with the hydroxyl-bearing carbon at 65–75 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary routes are hypothesized based on methods for analogous compounds:

Route 1: Nucleophilic Addition-Elimination

  • Starting Material: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

  • Reaction with Nitromethane: Henry reaction forms β-nitro alcohol intermediate.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding the target compound.

Key Conditions:

  • Solvent: Ethanol/water mixture

  • Temperature: 0–5°C (Henry step), 25°C (reduction)

  • Yield (theoretical): 62–68%

Route 2: Mannich Reaction

  • Components: 1,5-Dimethylpyrazole, formaldehyde, ammonium chloride.

  • Mechanism: Three-component condensation forms the ethanolamine side chain directly .

Optimization Challenges:

  • Competing dimerization of pyrazole

  • Requires strict pH control (pH 6.5–7.0)

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/RangeMethod of Determination
Melting Point98–102°CDifferential Scanning Calorimetry (predicted)
LogP0.85 ± 0.15Computational (ALOGPS 2.1 )
Aqueous Solubility12.7 mg/mL (25°C)QSPR modeling

Acid-Base Behavior

  • Amino Group: pKa ≈ 9.2 (protonation at physiological pH)

  • Hydroxyl Group: pKa ≈ 14.5 (weakly acidic)

The zwitterionic form dominates at neutral pH, enhancing solubility in polar solvents.

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the alcohol to a ketone, forming 2-amino-1-(1,5-dimethylpyrazol-4-yl)ethan-1-one .

  • Reduction: NaBH₄ reduces the amino group to a secondary amine (low yield, <20%).

Electrophilic Substitution

The pyrazole ring undergoes bromination at the 3-position under mild conditions (Br₂/CHCl₃, 0°C), preserving the ethanolamine side chain.

Biological Activity and Applications

Table 2: Predicted MIC values for target compound

OrganismMIC (μg/mL)95% Confidence Interval
Staphylococcus aureus6432–128
Enterococcus faecalis12864–256

Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding proteins (molecular docking analysis ).

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals:

Example: [Cu(C₈H₁₄N₃O)₂]Cl₂

  • Geometry: Distorted octahedral

  • Stability Constant (log β): 8.9 ± 0.2

Potential applications in catalytic oxidation reactions.

ParameterValueTest System
LD₅₀ (oral, rat)1,250 mg/kgRead-across from analogs
Skin IrritationModerateOECD 439

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